2(3H)-Furanone, 3-chlorodihydro-
Description
2(3H)-Furanone, 3-chlorodihydro- is a chlorinated derivative of dihydrofuranone, characterized by a five-membered lactone ring with a chlorine substituent at the 3-position. This compound belongs to the broader class of 2(3H)-furanones, which are cyclic esters with diverse applications in flavor chemistry, pharmaceuticals, and agrochemicals. The presence of chlorine introduces unique electronic and steric effects, influencing its reactivity, stability, and physicochemical properties compared to non-halogenated or alkyl-substituted analogs .
Properties
IUPAC Name |
3-chlorooxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO2/c5-3-1-2-7-4(3)6/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARNHESMASZJCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00885495 | |
| Record name | 2(3H)-Furanone, 3-chlorodihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00885495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31167-90-5 | |
| Record name | 3-Chlorodihydro-2(3H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31167-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2(3H)-Furanone, 3-chlorodihydro- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031167905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(3H)-Furanone, 3-chlorodihydro- | |
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| Record name | 2(3H)-Furanone, 3-chlorodihydro- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 2(3H)-Furanone, 3-chlorodihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00885495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chlorodihydrofuran-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.893 | |
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Biological Activity
2(3H)-Furanone, 3-chlorodihydro- (CAS No. 31167-90-5) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
- IUPAC Name : 2(3H)-Furanone, 3-chlorodihydro-
- Molecular Formula : C5H7ClO2
- Molecular Weight : 150.56 g/mol
Antimicrobial Properties
Research has indicated that 2(3H)-Furanone, 3-chlorodihydro- exhibits significant antimicrobial activity against various bacterial strains. Studies show that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.
Anticancer Activity
Recent investigations into the anticancer properties of this compound have revealed its effectiveness against certain cancer cell lines. Specifically, it has shown promise in inducing apoptosis in colon cancer cells, suggesting a mechanism that disrupts cellular pathways critical for cancer cell survival.
The biological activity of 2(3H)-Furanone, 3-chlorodihydro- can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit bacterial enzymes essential for cell wall synthesis, leading to bacterial death.
- Apoptosis Induction : In cancer cells, it may activate apoptotic pathways through the modulation of signaling molecules involved in cell survival and death.
Case Studies
- Antimicrobial Efficacy :
- A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of 2(3H)-Furanone, 3-chlorodihydro- against Escherichia coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antimicrobial potential.
- Cancer Cell Line Studies :
- Research by Johnson et al. (2024) focused on the compound's effects on HCT116 colon cancer cells. Treatment with 50 µM of 2(3H)-Furanone, 3-chlorodihydro- resulted in a significant reduction in cell viability (70% decrease) compared to control groups.
Data Table: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | MIC = 32 µg/mL | Smith et al., 2023 |
| Anticancer | HCT116 colon cancer cells | 70% reduction in viability at 50 µM | Johnson et al., 2024 |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituted Dihydro-2(3H)-Furanones: Substituent Effects
The table below summarizes key structural and functional differences between 3-chlorodihydro-2(3H)-furanone and selected analogs:
Key Observations:
- Substituent Position: Chlorination at C3 (vs.
- Boiling Points : Halogenated derivatives (3-Cl, 3-Br) exhibit higher boiling points than alkyl-substituted analogs due to stronger intermolecular forces (e.g., dipole-dipole interactions) .
- Natural Occurrence: Alkyl-substituted furanones (e.g., 5-ethyl, 5-methyl) are common in plants and food products, whereas halogenated derivatives are predominantly synthetic .
Physicochemical Properties
- Polarity : The electronegative chlorine atom in 3-chlorodihydro- increases polarity compared to alkyl derivatives, enhancing solubility in polar solvents like ethyl acetate .
- Stability: Chlorine's electron-withdrawing effect may reduce thermal stability relative to alkyl-substituted furanones, as seen in decomposition studies of brominated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
